1-chloro-4-(3-phenylphenyl)benzene
Description
1-Chloro-4-(3-phenylphenyl)benzene is a chlorinated aromatic hydrocarbon featuring a benzene ring substituted with a chlorine atom at the 1-position and a biphenyl group (3-phenylphenyl) at the 4-position. The biphenyl moiety and chlorine substituents influence physicochemical properties like solubility, reactivity, and environmental persistence, making this class of compounds significant in both industrial and environmental contexts.
Properties
Molecular Formula |
C18H13Cl |
|---|---|
Molecular Weight |
264.7 g/mol |
IUPAC Name |
1-chloro-4-(3-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H |
InChI Key |
PONBTZBJCOOZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-(3-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as an amine or hydroxide ion.
Electrophilic Aromatic Substitution (EAS): The biphenyl group can participate in reactions like nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles and elevated temperatures.
Electrophilic Aromatic Substitution: Utilizes reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Aromatic Substitution: Produces substituted biphenyl derivatives.
Electrophilic Aromatic Substitution: Yields nitrated, sulfonated, or halogenated biphenyl compounds.
Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.
Scientific Research Applications
1-chloro-4-(3-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-chloro-4-(3-phenylphenyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . In electrophilic aromatic substitution reactions, the biphenyl group undergoes substitution at the ortho or para positions relative to the existing substituents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-chloro-4-(3-phenylphenyl)benzene with structurally or functionally related chlorinated aromatic hydrocarbons, based on synthesis methods, physicochemical properties, and biological/environmental impacts.
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity and Environmental Persistence : Compounds like p,p′-DDE and this compound exhibit high environmental persistence due to their aromatic stability and low water solubility, making them recalcitrant to degradation .
- Reactivity : The chloromethyl group in 1-chloro-4-(chloromethyl)benzene increases its reactivity, enabling further functionalization but also raising toxicity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
